2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a complex organic compound that features a piperazine ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves multiple steps. One common method involves the Mannich reaction, which is used to introduce the piperazine moiety into the compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to these receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Uniqueness
What sets 2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one apart is its unique combination of a piperazine ring and a chlorophenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H21ClN4O |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
InChI |
InChI=1S/C18H21ClN4O/c19-15-4-2-5-16(12-15)22-9-7-21(8-10-22)13-23-18(24)11-14-3-1-6-17(14)20-23/h2,4-5,11-12H,1,3,6-10,13H2 |
InChI Key |
QIYKVMMUABWRSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.